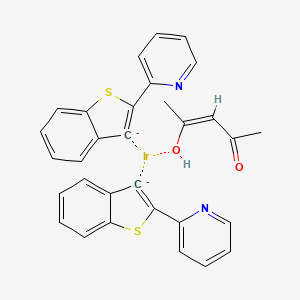![molecular formula C20H14Br2N4S B15086759 4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine CAS No. 477329-65-0](/img/structure/B15086759.png)
4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyridine ring, a triazole ring, and brominated phenyl groups, making it a unique and potentially valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of the corresponding hydrazine and carboxylic acid derivatives. For example, the reaction of 4-bromobenzyl hydrazine with 4-bromobenzoyl chloride in the presence of a base can yield the triazole intermediate.
S-Alkylation: The triazole intermediate is then subjected to S-alkylation with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Final Assembly: The final step involves the coupling of the triazole derivative with pyridine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated derivatives.
Substitution: Aminated or thiolated derivatives.
Wissenschaftliche Forschungsanwendungen
4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine: has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound can be used to study the interaction of triazole derivatives with biological targets such as enzymes and receptors.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The brominated phenyl groups can enhance the binding affinity of the compound to its targets, leading to increased potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}pyridine
- 3-{5-[(4-bromobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine
- 4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine
Uniqueness
The uniqueness of 4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine lies in its dual brominated phenyl groups, which can enhance its biological activity and binding affinity. This makes it a valuable compound for the development of new drugs and materials.
Eigenschaften
CAS-Nummer |
477329-65-0 |
|---|---|
Molekularformel |
C20H14Br2N4S |
Molekulargewicht |
502.2 g/mol |
IUPAC-Name |
4-[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H14Br2N4S/c21-16-3-1-14(2-4-16)13-27-20-25-24-19(15-9-11-23-12-10-15)26(20)18-7-5-17(22)6-8-18/h1-12H,13H2 |
InChI-Schlüssel |
RWFWOSQOFGDAOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


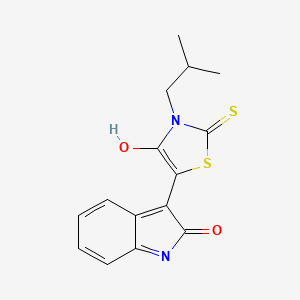
![2-Butyl-1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15086682.png)
![2-(2,3-dichlorophenoxy)-N'-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B15086686.png)
![4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B15086694.png)
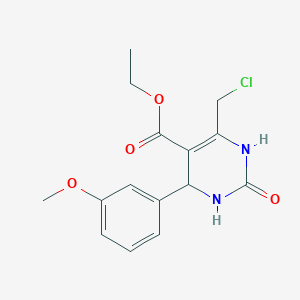
![(5E)-3-butyl-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15086714.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B15086724.png)
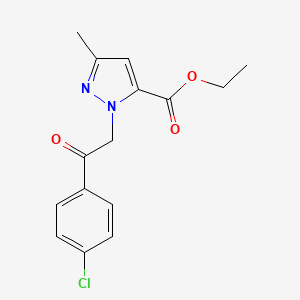
![9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B15086734.png)
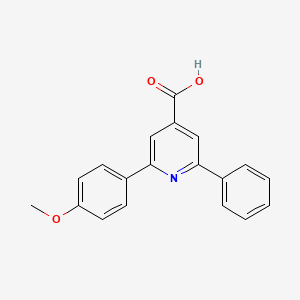
![4-(4-chlorophenyl)-2-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B15086748.png)
